2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide 2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866345-33-7
VCID: VC4891025
InChI: InChI=1S/C27H21FN2O6/c1-2-34-19-9-3-16(4-10-19)26(32)21-13-30(14-25(31)29-18-7-5-17(28)6-8-18)22-12-24-23(35-15-36-24)11-20(22)27(21)33/h3-13H,2,14-15H2,1H3,(H,29,31)
SMILES: CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)F
Molecular Formula: C27H21FN2O6
Molecular Weight: 488.471

2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide

CAS No.: 866345-33-7

Cat. No.: VC4891025

Molecular Formula: C27H21FN2O6

Molecular Weight: 488.471

* For research use only. Not for human or veterinary use.

2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide - 866345-33-7

Specification

CAS No. 866345-33-7
Molecular Formula C27H21FN2O6
Molecular Weight 488.471
IUPAC Name 2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C27H21FN2O6/c1-2-34-19-9-3-16(4-10-19)26(32)21-13-30(14-25(31)29-18-7-5-17(28)6-8-18)22-12-24-23(35-15-36-24)11-20(22)27(21)33/h3-13H,2,14-15H2,1H3,(H,29,31)
Standard InChI Key QSFNUQNNRQHMDX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)F

Introduction

2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide is a complex organic molecule belonging to the class of substituted quinolines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases .

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the quinoline core and the attachment of the ethoxybenzoyl and fluorophenyl groups. Specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., triethylamine) are critical for optimizing yield and purity.

Reaction Conditions

SolventCatalystTemperature
DMFTEA50-100°C
DCMTEA20-50°C

Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor reaction progress and confirm product identity.

Biological Activity

The compound is expected to participate in various biological activities due to its structural features. The presence of both the quinoline core and the fluorophenyl moiety suggests potential activity against cancer cells or bacterial infections.

Potential Mechanisms of Action

  • Anticancer Activity: The compound may inhibit key enzymes involved in cancer cell metabolism or intercalate into DNA, disrupting replication and transcription processes.

  • Antimicrobial Activity: It could inhibit microbial enzymes or disrupt bacterial cell membranes.

Future Research Directions

Future studies should focus on determining the specific binding affinities and inhibition constants for target enzymes using techniques like enzyme assays or receptor binding studies. Additionally, in vivo studies are necessary to assess the compound's efficacy and safety in animal models.

Potential Applications

Application AreaPotential Mechanism
Anticancer TherapyInhibition of cancer cell metabolism or DNA intercalation
Antimicrobial TherapyInhibition of microbial enzymes or disruption of bacterial membranes

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